molecular formula C16H18BrNO3S B13725359 N-(3-(Benzyloxy)-4-bromophenyl)propane-2-sulfonamide

N-(3-(Benzyloxy)-4-bromophenyl)propane-2-sulfonamide

Cat. No.: B13725359
M. Wt: 384.3 g/mol
InChI Key: TWRMXAICVYNDTJ-UHFFFAOYSA-N
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Description

N-(3-(Benzyloxy)-4-bromophenyl)propane-2-sulfonamide is a sulfonamide compound characterized by the presence of a benzyloxy group, a bromine atom, and a propane-2-sulfonamide moiety. Sulfonamides are well-known for their diverse applications in medicinal chemistry, particularly as antibacterial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Benzyloxy)-4-bromophenyl)propane-2-sulfonamide typically involves the reaction of 3-(benzyloxy)-4-bromoaniline with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for sulfonamides often involve the use of microwave irradiation to enhance reaction rates and yields. This method has shown good functional group tolerance and high yields .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Benzyloxy)-4-bromophenyl)propane-2-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound .

Scientific Research Applications

N-(3-(Benzyloxy)-4-bromophenyl)propane-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(Benzyloxy)-4-bromophenyl)propane-2-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the synthesis of folate in bacterial cells by competing with p-aminobenzoic acid, a key component in folate synthesis . This inhibition disrupts bacterial growth and replication.

Properties

Molecular Formula

C16H18BrNO3S

Molecular Weight

384.3 g/mol

IUPAC Name

N-(4-bromo-3-phenylmethoxyphenyl)propane-2-sulfonamide

InChI

InChI=1S/C16H18BrNO3S/c1-12(2)22(19,20)18-14-8-9-15(17)16(10-14)21-11-13-6-4-3-5-7-13/h3-10,12,18H,11H2,1-2H3

InChI Key

TWRMXAICVYNDTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC(=C(C=C1)Br)OCC2=CC=CC=C2

Origin of Product

United States

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